2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene
Description
2-Chloro-11-methyl-11-azatricyclo[7.4.1.0⁵,¹⁴]tetradeca-1,3,5(14)-triene is a tricyclic organic compound characterized by a complex bridged-ring system. The structure includes a nitrogen atom at the 11th position (11-aza), a chlorine substituent at the 2nd position, and a methyl group at the 11th position. This unique arrangement of heteroatoms and substituents distinguishes it from simpler tricyclic derivatives . While PubChem lists the compound (), detailed physicochemical or pharmacological data remain unspecified in the provided evidence, highlighting a gap in publicly accessible research.
Properties
Molecular Formula |
C14H18ClN |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-chloro-11-methyl-11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene |
InChI |
InChI=1S/C14H18ClN/c1-16-8-7-12-13(15)6-5-10-3-2-4-11(9-16)14(10)12/h5-6,11H,2-4,7-9H2,1H3 |
InChI Key |
KELNXILYABMXFF-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC3=C2C(C1)CCC3)Cl |
Canonical SMILES |
CN1CCC2=C(C=CC3=C2C(C1)CCC3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS-30199; RS 30199; RS30199. |
Origin of Product |
United States |
Preparation Methods
RS-30199 is synthesized through a customized synthesis process. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and requires a strong synthesis team with excellent synthesis technology and capabilities .
Chemical Reactions Analysis
RS-30199 undergoes various chemical reactions, primarily involving its interaction with serotonin 1A receptors. It has been shown to have atypical interactions at these receptors, inhibiting the binding of other compounds such as 8-hydroxy-2 (di-n-propylamino) tetralin and buspirone . The compound does not induce the serotonin behavioral syndrome in male rats, indicating its unique functional profile .
Scientific Research Applications
It has been shown to modulate sexual activity in male rats, making it a valuable tool for studying sexual behavior and anxiety . The compound’s interaction with serotonin 1A receptors also makes it a useful tool for studying the pharmacology of these receptors and their role in various physiological processes .
Mechanism of Action
RS-30199 exerts its effects by acting as an agonist at serotonin 1A receptors. It inhibits the binding of other compounds to these receptors and modulates their activity . The compound’s unique interaction with serotonin 1A receptors results in different functional profiles compared to other compounds, such as buspirone and 8-hydroxy-2 (di-n-propylamino) tetralin .
Comparison with Similar Compounds
Key Comparators:
24,25-Dinoroleana-1,3,5(10),12-tetraene (tetracyclic triterpenoid): Ring System: Tetracyclic (four fused rings). Substituents: No halogen or alkyl groups reported. Abundance: Predominant in geological samples due to progressive aromatization pathways .
24,25-Dinorlupa-1,3,5(10)-triene (tricyclic triterpenoid): Ring System: Tricyclic (three fused rings). Substituents: Lacks heteroatoms or functional groups. Abundance: Predominant in sedimentary organic fractions, suggesting stability under diagenetic conditions .
Target Compound: Ring System: Tricyclo[7.4.1.0⁵,¹⁴]tetradeca-triene (three bridged rings). Substituents: Chlorine (electron-withdrawing) at C2 and methyl (electron-donating) at N11. Synthetic Relevance: Likely requires specialized synthesis due to the bridgehead nitrogen and chloro-methyl substitution pattern, contrasting with naturally derived triterpenoids in .
Comparative Data Table
Research Findings and Implications
- Aromatization Pathways: Pentacyclic triterpenoids dominate in the geological samples studied in , suggesting that progressive aromatization favors higher ring systems. The target compound’s tricyclic structure may indicate an earlier synthetic or diagenetic stage .
- Substituent Effects: The chlorine and methyl groups in the target compound likely alter its electronic properties compared to unsubstituted triterpenoids. Methyl Group: May improve lipid solubility, affecting bioavailability or environmental persistence.
Biological Activity
Overview
2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene is a synthetic organic compound with a complex tricyclic structure. Its molecular formula is and it has a molecular weight of approximately 223.74 g/mol. This compound is of particular interest due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the tricyclic framework followed by the introduction of the azatricyclic moiety. Common reagents include various organic solvents and catalysts that facilitate these transformations .
Antimicrobial Properties
Research indicates that compounds within the azatricyclo family exhibit notable antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound are currently under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may result from interactions with specific cellular receptors or enzymes, leading to alterations in cellular signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related azatricyclo compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Azatricyclo A | 32 | Staphylococcus aureus |
| Azatricyclo B | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability after 48 hours of exposure .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Q & A
Q. Q1: What are the recommended synthetic routes and optimization strategies for 2-Chloro-11-methyl-11-azatricyclo[7.4.1.0⁵,¹⁴]tetradeca-1,3,5(14)-triene?
Methodological Answer:
- Route Design : Begin with literature analysis of structurally similar tricyclic compounds. For example, azatricyclic frameworks often employ [4+2] cycloadditions or ring-closing metathesis (RCM). Adapt protocols from analogous systems like 11-azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-7,9,11-triene, where SMILES and InChI data (e.g.,
C12=NC=CC=C1C1C3C(C1)C23) guide bond connectivity . - Optimization : Monitor reaction intermediates via LC-MS or NMR (e.g., spectral data for azatricyclic derivatives in Bioorganic Chemistry studies ). Adjust parameters (temperature, catalyst loading) iteratively to address steric hindrance from the chloro and methyl substituents.
Q. Q2: How can researchers validate the structural characterization of this compound, especially stereochemical ambiguities?
Methodological Answer:
- Spectral Analysis : Combine H/C NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals in the tricyclic core. Compare computed molecular weights (e.g., 143.0735 g/mol for similar systems ) with high-resolution mass spectrometry (HRMS).
- Crystallography : Attempt single-crystal X-ray diffraction to confirm absolute configuration, critical for resolving uncertainties in stereocenters (e.g., "uncertain atom stereocenter count: 4" in analogous compounds ).
Advanced Research Questions
Q. Q3: What experimental frameworks are suitable for assessing the environmental fate of this compound, given its complex polycyclic structure?
Methodological Answer:
- Environmental Modeling : Apply principles from Project INCHEMBIOL (2005–2011), which evaluates abiotic/biotic transformations and distribution in ecosystems. Key steps:
- Physicochemical Profiling : Determine log (e.g., XlogP = 1.4 ) and water solubility to predict bioaccumulation.
- Degradation Studies : Use HPLC-UV/MS to track hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Ecotoxicology : Conduct tiered assays (e.g., Daphnia magna acute toxicity) to align with OECD guidelines .
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for azatricyclic compounds?
Methodological Answer:
- Data Triangulation : Cross-reference bioassay results with structural analogs (e.g., 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivatives ).
- Mechanistic Validation : Use molecular docking to assess binding affinity variations caused by chloro/methyl substituents. For example, compare interactions with target proteins (e.g., cytochrome P450 isoforms) using computational tools like AutoDock Vina .
- Experimental Controls : Standardize assay conditions (cell lines, incubation times) to minimize variability, as emphasized in critical analysis frameworks .
Q. Q5: What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Substrate Screening : Test palladium-catalyzed (e.g., Suzuki-Miyaura) and nickel-mediated couplings, prioritizing ligands (e.g., XPhos) that stabilize sterically hindered intermediates.
- Kinetic Profiling : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- DFT Calculations : Model transition states to predict regioselectivity, leveraging computed topological polar surface areas (e.g., 12.9 Ų ).
Q. Q6: How should researchers integrate computational and experimental data to refine synthetic or mechanistic hypotheses?
Methodological Answer:
- Multiscale Modeling : Combine molecular dynamics (MD) simulations (e.g., AMBER force fields) with experimental NMR shifts to validate conformational preferences.
- Machine Learning : Train models on PubChem datasets (e.g., tetrazatetracyclohexaene systems ) to predict reaction yields or byproduct formation.
- Iterative Feedback : Align computational predictions (e.g., hydrogen bond acceptor count = 1 ) with HPLC purity analyses to refine synthetic protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
